molecular formula C19H17ClFN3NaO5S+ B194108 Flucloxacillin sodium salt CAS No. 1847-24-1

Flucloxacillin sodium salt

Cat. No. B194108
CAS RN: 1847-24-1
M. Wt: 476.9 g/mol
InChI Key: OTEANHMVDHZOPB-SLINCCQESA-N
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Description

Flucloxacillin sodium is the sodium salt of flucloxacillin, a penicillin antibiotic used to treat bacterial infections . It is a member of the penicillin class and is used to treat skin, wound, and bone infections . It works by interrupting bacterial cell wall synthesis .


Synthesis Analysis

The synthesis of Flucloxacillin sodium involves several steps . The process starts with 3- (2-chloro-6-fluorobenzene)-5-methyl isoxazole-4-formic acid as a raw material, which reacts with phosphorus oxychloride under the catalysis of organic amine to generate acyl chloride . This is followed by a series of reactions involving 6-aminopenicillanic acid and inorganic alkaline, leading to the formation of Flucloxacillin acid . The Flucloxacillin acid is then dissolved in an organic solvent and reacted with a sodium iso-octoate solution to produce Flucloxacillin sodium monohydrate .


Molecular Structure Analysis

The molecular formula of Flucloxacillin sodium is C19H16ClFN3NaO5S . The InChI key is PARMJFIQRZRMHG-VICXVTCVSA-M . The structure of Flucloxacillin sodium includes a 2-chloro-6-fluorophenyl group, a 5-methyl-isoxazole group, and a penicillin core .


Chemical Reactions Analysis

Flucloxacillin sodium has been studied for its protein binding properties . A mechanistic protein-binding model was developed to predict the unbound flucloxacillin concentrations in different patient populations . The model was found to predict the unbound flucloxacillin concentrations more accurately than assuming an unbound fraction of 5% .


Physical And Chemical Properties Analysis

Flucloxacillin sodium has a molecular weight of 475.9 g/mol . It is typically stored at 4°C in a sealed container, away from moisture .

Scientific Research Applications

1. Development and Validation of Stability-Indicating Assays

Flucloxacillin sodium has been studied for the development and validation of stability-indicating assays. These assays are crucial for determining the potency of Flucloxacillin in pharmaceutical capsules. A notable study applied the diffusion agar method to evaluate the stability of Flucloxacillin sodium in capsules against various degradations, using Staphylococcus aureus as a test organism. This bioassay proved effective in routine quality control for Flucloxacillin determination (Fiorentino & Salgado, 2012).

2. Characterization and Properties

Research has highlighted Flucloxacillin sodium's bactericidal activity and its resistance against penicillinase, an enzyme that inactivates penicillins. Qualitative and quantitative analyses are essential for pharmaceutical quality and combating microbial resistance. Studies have emphasized the need for environmentally sustainable analytical methods for Flucloxacillin sodium (Menezes et al., 2018).

3. Spectrophotometric and Electrical Studies

Spectrophotometric methods for determining Flucloxacillin sodium in pharmaceuticals have been developed. These methods involve charge-transfer interactions and are important for analyzing Flucloxacillin in pure form and dosage forms (Refat & El-didamony, 2006).

4. Polymorphism Analysis

Studies have investigated the polymorphism of Flucloxacillin sodium, identifying different crystalline forms. This research is significant for understanding the solubility and stability of Flucloxacillin sodium, which can influence its industrial production (Zhou et al., 2011).

5. Pharmacokinetics in Different Populations

Pharmacokinetic studies of Flucloxacillin sodium capsules have been conducted to understand how the drug behaves in different populations, such as Chinese Han and Tibetan volunteers. These studies are essential for tailoring medication to specific demographic groups (Li, Zhang, & Xi, 2011).

6. Immunochemical Detection in Liver Toxicity Studies

Research has explored the immunochemical detection of Flucloxacillin-induced liver adducts in treated rats, contributing to understanding the drug's hepatotoxicity. This is crucial for assessing drug safety and developing treatment strategies for adverse reactions (Carey & van Pelt, 2005).

Safety And Hazards

Flucloxacillin sodium may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .

properties

IUPAC Name

sodium;(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3O5S.Na/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);/q;+1/p-1/t13-,14+,17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTEANHMVDHZOPB-SLINCCQESA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN3NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045115
Record name Floxacillin sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flucloxacillin sodium

CAS RN

1847-24-1
Record name Floxacillin sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001847241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Floxacillin sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium [2S-(2α,5α,6β)]-6-[[[3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl]carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.844
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUCLOXACILLIN SODIUM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05F65O42VK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
PÅ Köndell, CE Nord, Å Nordenram - International Journal of Oral Surgery, 1982 - Elsevier
Deep infections caused by staphylococci are serious complications after oral surgery. Intensive antibiotic treatment is always necessary in these infections. Isoxazolylpenicillins are …
Number of citations: 45 www.sciencedirect.com
D Dimitrova, M Andonova, I Borisov, D Pashov… - Trakia Journal of …, 2003 - tru.uni-sz.bg
… The aim of this study was to determine the healing effect of flucloxacillin sodium salt (… One of the groups was treated with flucloxacillin sodium salt (Fluisopen-vials 500 mg and 1 g for iv …
Number of citations: 6 tru.uni-sz.bg
M Zhang, GA Moore, PKL Chin, R Everts… - Therapeutic drug …, 2018 - journals.lww.com
… , cefazolin, flucloxacillin, and probenecid were prepared at a concentration of 5.0 mg/mL as freebase by dissolving cefalexin, cefazolin sodium salt, and flucloxacillin sodium salt in water…
Number of citations: 25 journals.lww.com
J Huwyler, MB Wright, H Gutmann… - Current drug …, 2006 - ingentaconnect.com
… Liver tissue was obtained from untreated control rats or rats which received for 3 consecutive days 100 mg/kg of flucloxacillin (flucloxacillin sodium salt for injections (Floxapen®), …
Number of citations: 70 www.ingentaconnect.com
KR Comber, DJ Merrikin, R Sutherland - Chemotherapy, 1979 - karger.com
… Flucloxacillin sodium salt was tested in all in vitro and in vivo experiments (915//g/mg). All preparations were obtained from Beecham Phar maceuticals, Worthing, England. Antibacterial …
Number of citations: 5 karger.com
JC Waddington, X Meng, PT Illing, A Tailor… - Toxicological …, 2020 - academic.oup.com
… Treatment with 1.5 mM flucloxacillin sodium salt was for 24 h for the identification of modified proteins or 48 h for immunopeptidome analysis (to ensure a steady state of maximum …
Number of citations: 27 academic.oup.com
Z Demir, S Bahmany, C Bethlehem… - … of Chromatography B, 2021 - Elsevier
… Cefuroxime and meropenem-d 6 were purchased from Santa Cruz Biotechnology Inc (Huissen, The Netherlands); flucloxacillin sodium salt was bought from Toronto Research …
Number of citations: 2 www.sciencedirect.com
L Clarin - 2020 - diva-portal.org
Infections in critically ill patients are a problem for the healthcare system and at any one time, 70% of all intensive care unit (ICU) patients are treated with antibiotics. Antibiotics bind to …
Number of citations: 2 www.diva-portal.org
J Gisby, J Bryant - Citeseer
… Flucloxacillin sodium salt (SmithKline Beecham Pharmaceuticals, Worthing, United Kingdom) was dissolved in sterile distilled water. Cephalexin (Keffex; Eli Lilly & Co., Basingstoke, …
Number of citations: 2 citeseerx.ist.psu.edu
S Van Vooren, AG Verstraete - Biomedical Chromatography, 2021 - Wiley Online Library
… Flucloxacillin sodium salt, cefazolin sodium salt, cefuroxime sodium salt and aztreonam were obtained from Santa Santa Cruz Biotechnology (Heidelberg, Germany). All internal …

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